

# CCT 137690 off-target effects at high concentrations

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Compound of Interest

Compound Name: CCT 137690

Cat. No.: B1683879

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## **CCT137690 Technical Support Center**

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the off-target effects of the Aurora kinase inhibitor, CCT137690, particularly at high concentrations.

## Frequently Asked Questions (FAQs)

Q1: What are the primary targets of CCT137690?

A1: CCT137690 is a potent, orally bioavailable, imidazo[4,5-b]pyridine derivative that primarily targets Aurora kinases. It inhibits Aurora A, Aurora B, and Aurora C with low nanomolar IC50 values.[1] Its primary mechanism of action involves the inhibition of phosphorylation of Aurora kinase substrates, leading to mitotic arrest and apoptosis.[1][2][3][4]

Q2: What are the known off-target kinases for CCT137690?

A2: In a panel of 94 kinases, CCT137690 was found to be highly selective. However, at a concentration of  $1\mu$ M, it inhibited the activity of FLT3, FGFR1, and VEGFR by more than 80%. [1]

Q3: What are the expected on-target cellular effects of CCT137690?

A3: Continuous exposure of tumor cells to CCT137690 results in characteristic on-target effects related to the inhibition of Aurora kinases. These include multipolar spindle formation,



chromosome misalignment, induction of polyploidy (cells with  $\geq$ 4N DNA content), and ultimately, apoptosis.[1][2][3][4][5] These effects are typically observed at concentrations ranging from 0.5  $\mu$ M to 1  $\mu$ M in cell lines such as HCT116 and HeLa.[1]

Q4: At what concentrations are the on-target effects of CCT137690 typically observed?

A4: The on-target effects of CCT137690, such as inhibition of histone H3 phosphorylation (an Aurora B substrate) and induction of polyploidy, are observed at concentrations as low as 0.5  $\mu$ M in cell lines like HCT116.[1] The GI50 values for antiproliferative activity are in the micromolar range for oral cancer cell lines.[5]

# Troubleshooting Guide: Off-Target Effects at High Concentrations

Issue 1: Unexpected cellular phenotypes not consistent with Aurora kinase inhibition are observed at high concentrations of CCT137690.

- Possible Cause: At concentrations significantly higher than the IC50 for Aurora kinases, offtarget kinase inhibition (e.g., FLT3, FGFR1, VEGFR) may lead to confounding cellular effects.[1]
- Troubleshooting Steps:
  - Concentration Titration: Perform a dose-response experiment to determine the lowest effective concentration that elicits the desired on-target phenotype (e.g., polyploidy, apoptosis).
  - Phenotypic Comparison: Compare the observed phenotype with known effects of specific inhibitors for FLT3, FGFR1, and VEGFR to assess potential overlap.
  - Biochemical Validation: Use western blotting to probe for the phosphorylation status of downstream targets of FLT3, FGFR1, and VEGFR to confirm off-target engagement at high concentrations.

Issue 2: Significant toxicity is observed in non-cancerous cell lines or in vivo models at doses required for tumor growth inhibition.



- Possible Cause: While CCT137690 is designed to target rapidly dividing cancer cells, high
  concentrations can lead to toxicity in normal proliferating cells due to on-target Aurora kinase
  inhibition or off-target effects. Clinical trials with CCT137690 have indicated significant
  toxicity concerns.[6]
- Troubleshooting Steps:
  - Dose Optimization: Carefully titrate the in vivo dose to find a therapeutic window that maximizes anti-tumor activity while minimizing systemic toxicity.
  - Combination Therapy: Consider combining lower, less toxic doses of CCT137690 with other therapeutic agents. For instance, CCT137690 has been shown to synergize with EGFR and PI3-kinase inhibitors in oral cancer cells and can sensitize colorectal cancer cells to radiotherapy.[5][7]
  - Assess Off-Target Related Toxicity: Investigate whether the observed toxicity aligns with known side effects of inhibiting FLT3, FGFR1, or VEGFR signaling.

## **Quantitative Data Summary**

Table 1: IC50 Values of CCT137690 for Target Kinases

Kinase	IC50 (μM)	Reference
Aurora A	0.015	[1]
Aurora B	0.025	[1]
Aurora C	0.019	[1]
FLT3	0.0025	[1]

Table 2: Cellular Effects of CCT137690 at Different Concentrations



Cell Line	Concentration (µM)	Duration (hours)	Observed Effect	Reference
HCT116	0.5 - 1	24	Accumulation of cells with 4N and 8N DNA content (polyploidy).	[1]
HCT116	0.5 - 1	48 - 72	Appearance of cells with 16N DNA content.	[1]
HeLa	0.5 - 1	24	Multipolar spindle formation, misaligned chromosomes, and monopolar spindles (at 0.5 µM).	[1]
HeLa	0.5 - 1	48	Multiple aberrant spindles indicative of polyploid cells.	[1]
ORL-48	0.81	Not Specified	GI50 for inhibition of viability.	[5]
ORL-115	0.84	Not Specified	GI50 for inhibition of viability.	[5]
SW-48	0.157	Not Specified	IC50 for cell growth inhibition.	[7]
SW-620	0.430	Not Specified	IC50 for cell growth inhibition.	[7]



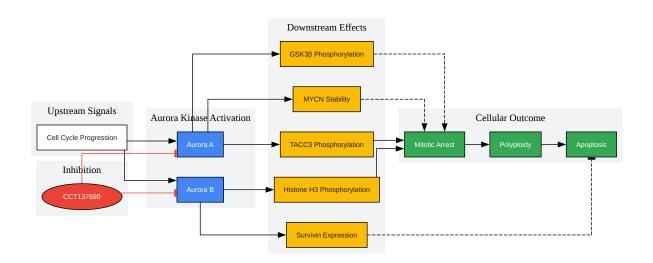
## **Experimental Protocols**

- 1. Cell Cycle Analysis by Flow Cytometry
- Objective: To assess the effect of CCT137690 on cell cycle progression and ploidy.
- Methodology:
  - Seed cells (e.g., HCT116) in 6-well plates and allow them to adhere overnight.
  - Treat cells with varying concentrations of CCT137690 (e.g., 0.5 μM, 1 μM) or DMSO as a vehicle control for the desired time points (e.g., 24, 48, 72 hours).
  - Harvest cells by trypsinization and wash with ice-cold PBS.
  - Fix the cells in 70% ethanol at -20°C for at least 2 hours.
  - Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
  - Incubate at room temperature for 30 minutes in the dark.
  - Analyze the DNA content by flow cytometry. The populations of cells in G1, S, and G2/M phases, as well as polyploid populations (>4N), can be quantified.[1][5]
- 2. Immunofluorescence for Mitotic Spindle Analysis
- Objective: To visualize the effects of CCT137690 on mitotic spindle formation and chromosome alignment.
- Methodology:
  - Grow cells (e.g., HeLa) on glass coverslips in a 24-well plate.
  - $\circ$  Treat cells with CCT137690 (e.g., 0.5  $\mu\text{M},$  1  $\mu\text{M})$  or DMSO for the indicated times (e.g., 24, 48 hours).
  - Fix the cells with 4% paraformaldehyde for 15 minutes.



- Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
- Block with 1% BSA in PBS for 1 hour.
- Incubate with primary antibodies against  $\alpha$ -tubulin (to visualize microtubules) and pericentrin (to visualize centrosomes) overnight at 4°C.
- Wash with PBS and incubate with corresponding fluorescently labeled secondary antibodies for 1 hour at room temperature.
- Counterstain the DNA with DAPI.
- Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
   [1][5]

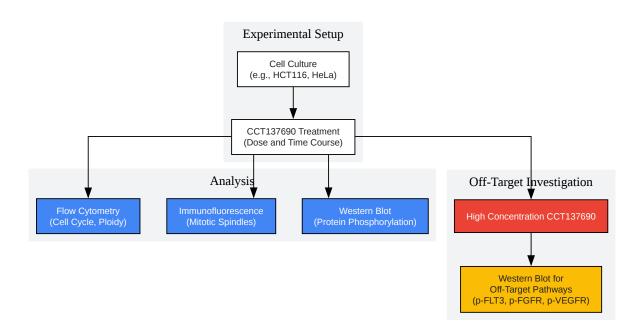
#### **Visualizations**





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Caption: CCT137690 inhibits Aurora A and B, leading to mitotic arrest, polyploidy, and apoptosis.



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